molecular formula C13H22O B14232130 5-Dodecynal, 3-methyl- CAS No. 823785-37-1

5-Dodecynal, 3-methyl-

Cat. No.: B14232130
CAS No.: 823785-37-1
M. Wt: 194.31 g/mol
InChI Key: YRRVPGRVUWIKKF-UHFFFAOYSA-N
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Description

5-Dodecynal, 3-methyl- is an organic compound with the molecular formula C13H22O. It is a member of the aldehyde family, characterized by the presence of a terminal carbonyl group. This compound is notable for its unique structure, which includes a triple bond (alkyne) and a methyl group attached to the carbon chain. The presence of these functional groups imparts distinct chemical properties to 5-Dodecynal, 3-methyl-.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dodecynal, 3-methyl- typically involves the alkylation of terminal alkynes followed by oxidation. One common method is the reaction of 1-decyne with methyl iodide in the presence of a strong base such as sodium amide to form 3-methyl-1-dodecyne. This intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield 5-Dodecynal, 3-methyl-.

Industrial Production Methods

Industrial production of 5-Dodecynal, 3-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Dodecynal, 3-methyl- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium amide (NaNH2), Methyl iodide (CH3I)

Major Products Formed

    Oxidation: 5-Dodecynoic acid, 3-methyl-

    Reduction: 5-Dodecynol, 3-methyl-

    Substitution: Various substituted alkynes depending on the nucleophile used

Scientific Research Applications

5-Dodecynal, 3-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Dodecynal, 3-methyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The alkyne group can participate in cycloaddition reactions, forming new chemical bonds and structures. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Dodecynal: Lacks the methyl group, resulting in different chemical properties and reactivity.

    3-Methyl-1-dodecyne: Lacks the aldehyde group, affecting its biological activity and applications.

    5-Dodecynoic acid, 3-methyl-: The oxidized form of 5-Dodecynal, 3-methyl-, with different chemical and biological properties.

Uniqueness

5-Dodecynal, 3-methyl- is unique due to the presence of both an alkyne and an aldehyde group in its structure. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications. Its ability to undergo multiple types of reactions and form diverse products further enhances its utility in research and industry.

Properties

CAS No.

823785-37-1

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

3-methyldodec-5-ynal

InChI

InChI=1S/C13H22O/c1-3-4-5-6-7-8-9-10-13(2)11-12-14/h12-13H,3-7,10-11H2,1-2H3

InChI Key

YRRVPGRVUWIKKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CCC(C)CC=O

Origin of Product

United States

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